molecular formula C6H10F3NO2 B3242137 Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate CAS No. 1502819-68-2

Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate

Cat. No.: B3242137
CAS No.: 1502819-68-2
M. Wt: 185.14
InChI Key: NHARJKLRSIMLTO-UHFFFAOYSA-N
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Description

Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate: is an organic compound with the molecular formula C7H12F3NO2 It is a derivative of alanine, where the amino group is substituted with a 2,2,2-trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate typically involves the reaction of alanine derivatives with 2,2,2-trifluoroethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group can impart desirable properties to the final products, such as increased stability or altered reactivity .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The trifluoroethyl group can enhance the bioavailability and metabolic stability of drug candidates .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties can improve the efficacy and performance of these products .

Mechanism of Action

The mechanism of action of Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to altered biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Methyl 2-methyl-2-((2,2,2-trifluoroethyl)amino)propanoate
  • Methyl 2-((2,2,2-trifluoroethyl)amino)butanoate
  • Methyl 2-((2,2,2-trifluoroethyl)amino)pentanoate

Uniqueness: Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate is unique due to its specific substitution pattern, which can influence its reactivity and applications. The trifluoroethyl group provides distinct electronic and steric effects, making this compound particularly valuable in the synthesis of pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

methyl 2-(2,2,2-trifluoroethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-4(5(11)12-2)10-3-6(7,8)9/h4,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHARJKLRSIMLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502819-68-2
Record name methyl 2-((2,2,2-trifluoroethyl)amino)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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